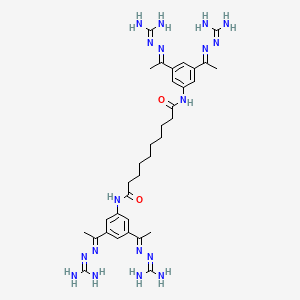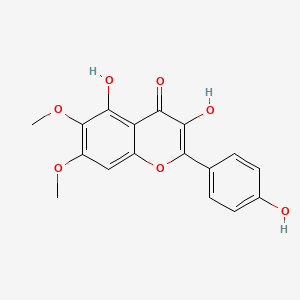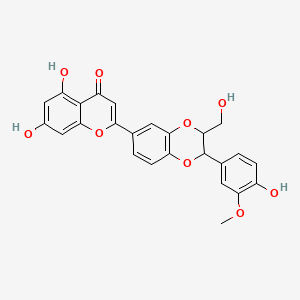
氢化鱼藤酮
描述
Hydnocarpin is a natural product found in Lonicera japonica and Verbascum sinaiticum with data available.
科学研究应用
抗肿瘤作用
氢化鱼藤酮已被证明具有优异的抗肿瘤作用。 它通过caspase介导促进癌细胞凋亡 。这个过程对于消除癌细胞和阻止其增殖至关重要。
增强抗癌药物的作用
这种化合物有可能增强其他药物的抗癌活性。 例如,据报道它增强了长春碱(一种抗癌药物)的疗效 。这种协同效应对于开发更有效的癌症治疗方法至关重要。
抗转移特性
化学修饰后的氢化鱼藤酮表现出良好的抗转移特性。 这意味着它可以帮助阻止癌症从身体的一部分转移到另一部分,这是癌症治疗的关键方面 。
抗氧化活性
该化合物表现出强大的抗氧化特性。 抗氧化剂对于保护细胞免受自由基损伤至关重要,自由基损伤会导致各种疾病,包括癌症 。
抗菌活性
氢化鱼藤酮还表现出抗菌活性,这对于对抗感染非常有益。 据发现它增强了诺氟沙星(一种抗生素)的抗菌活性 。
糖尿病管理
在传统医学中,氢化鱼藤酮的来源——鱼藤属植物,被用于治疗糖尿病。 该化合物表现出α-葡萄糖苷酶抑制活性,这对于控制血糖水平至关重要 。
生化分析
Biochemical Properties
Hydnocarpin plays a significant role in various biochemical reactions. It exhibits moderate cytotoxicity against cancer cells and potentiates the anticancer activity of other compounds such as vincristine . Hydnocarpin interacts with several biomolecules, including enzymes and proteins, to exert its effects. For instance, it has been reported to enhance the antimicrobial activity of norfloxacin by inhibiting efflux pumps in bacterial cells . Additionally, hydnocarpin’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Cellular Effects
Hydnocarpin influences various cellular processes and functions. In cancer cells, hydnocarpin induces apoptosis and inhibits cell proliferation by modulating cell signaling pathways . It affects gene expression by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes. Furthermore, hydnocarpin impacts cellular metabolism by reducing the production of reactive oxygen species and enhancing the activity of antioxidant enzymes .
Molecular Mechanism
The molecular mechanism of hydnocarpin involves its interaction with specific biomolecules. Hydnocarpin binds to efflux pump proteins in bacterial cells, inhibiting their function and enhancing the efficacy of antimicrobial agents . In cancer cells, hydnocarpin interacts with signaling molecules, leading to the activation of apoptotic pathways and inhibition of cell proliferation . Additionally, hydnocarpin modulates gene expression by binding to transcription factors and influencing their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of hydnocarpin have been observed to change over time. Hydnocarpin is relatively stable under standard laboratory conditions, but its activity may decrease over prolonged periods due to degradation . Long-term studies have shown that hydnocarpin maintains its anticancer and antimicrobial properties, although its potency may diminish with extended exposure .
Dosage Effects in Animal Models
The effects of hydnocarpin vary with different dosages in animal models. At low doses, hydnocarpin exhibits therapeutic effects without significant toxicity . At higher doses, hydnocarpin may cause adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage .
Metabolic Pathways
Hydnocarpin is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and detoxification . Hydnocarpin also affects metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels . These interactions contribute to its overall pharmacokinetic profile and therapeutic effects .
Transport and Distribution
Hydnocarpin is transported and distributed within cells and tissues through specific transporters and binding proteins . It accumulates in certain tissues, such as the liver and kidneys, where it exerts its therapeutic effects . The localization of hydnocarpin within cells is influenced by its interaction with cellular transporters and binding proteins .
Subcellular Localization
Hydnocarpin’s subcellular localization plays a crucial role in its activity and function. It is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules . Post-translational modifications, such as phosphorylation, may influence its targeting to specific cellular compartments . These modifications and interactions contribute to hydnocarpin’s overall biological activity .
属性
IUPAC Name |
5,7-dihydroxy-2-[2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20O9/c1-31-20-7-13(2-4-15(20)28)25-23(11-26)33-21-6-12(3-5-18(21)34-25)19-10-17(30)24-16(29)8-14(27)9-22(24)32-19/h2-10,23,25-29H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMICSFNNFDNGEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=CC(=C3)C4=CC(=O)C5=C(C=C(C=C5O4)O)O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50965736 | |
| Record name | 5,7-Dihydroxy-2-[2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50965736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51419-48-8 | |
| Record name | Hydnocarpin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051419488 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,7-Dihydroxy-2-[2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50965736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does hydnocarpin exert its anti-cancer effects?
A1: Research suggests several mechanisms contribute to hydnocarpin's anti-cancer activity:
- Inhibition of Wnt/β-catenin signaling: Hydnocarpin has been shown to inhibit the Wnt/β-catenin signaling pathway, crucial for cell proliferation and often dysregulated in cancer. [, ] It achieves this by increasing axin protein levels, a negative regulator of β-catenin. This leads to increased β-catenin destruction complex formation and phosphorylation, ultimately suppressing the pathway's oncogenic activity. []
- Induction of autophagy-dependent ferroptosis: In T-cell acute lymphoblastic leukemia (T-ALL) cells, hydnocarpin induced both autophagy and ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. [] Inhibiting autophagy partially rescued the cells from hydnocarpin-induced apoptosis, suggesting autophagy enhances the compound's efficacy. []
- CNOT4-mediated ubiquitination and degradation of YAP: Hydnocarpin was found to inhibit the malignant progression of triple-negative breast cancer by promoting the ubiquitination and degradation of Yes-associated protein (YAP). [] This process is mediated by the E3 ubiquitin ligase Ccr4-not transcription complex subunit 4 (CNOT4) and leads to the suppression of YAP target genes involved in cell proliferation and metastasis. []
Q2: Does hydnocarpin affect glucose metabolism?
A: Hydnocarpin demonstrates α-glucosidase and N-acetyl-β-D-glucosaminidase inhibitory activities, albeit weaker than luteolin, another compound found alongside hydnocarpin in certain plant extracts. These enzymes play roles in carbohydrate metabolism, suggesting a potential mechanism for hydnocarpin's anti-diabetic effects observed in traditional medicine. [, ]
Q3: Does hydnocarpin interact with any specific proteins?
A: Beyond its anti-cancer targets, hydnocarpin has demonstrated inhibitory activity against Staphylococcus aureus multidrug resistance efflux pump NorA. [] This suggests a potential for hydnocarpin and its derivatives to act as adjuvants in antibiotic therapy. []
Q4: What is the molecular formula and weight of hydnocarpin?
A4: Hydnocarpin has the molecular formula C21H20O6 and a molecular weight of 368.38 g/mol.
Q5: Are there any spectroscopic data available for hydnocarpin?
A: Yes, spectroscopic data including 1H NMR, 13C NMR, IR, and mass spectrometry have been extensively used to characterize hydnocarpin and its derivatives. [, , , , , ]
Q6: How do structural modifications of hydnocarpin affect its activity?
A: Modifications to the core structure of hydnocarpin influence its biological activity. For instance, 5,7,20-O-trimethylsilybins, analogs of hydnocarpin, displayed selective antiproliferative activity against androgen receptor-positive prostate cancer cells (LNCaP) compared to androgen receptor-negative cells (PC-3 and DU145). [] Furthermore, (10R,11R) derivatives of 5,7,20-O-trimethylsilybins (silybin A series) exhibited greater potency in suppressing LNCaP cell proliferation compared to their (10S,11S) counterparts (silybin B series). []
Q7: Can hydnocarpin's structure be modified to improve its properties?
A: Yes, research indicates that modifications to hydnocarpin can enhance its therapeutic potential. Appending a guanidinium-rich poly(propylene imine) dendron (G8) to hydnocarpin (Hy) resulted in a hybrid construct (Hy–G8) with superior and preferential cytotoxicity towards cancer cells compared to Hy alone. [, ] This modification enhanced the compound's apoptotic activity and anti-metastatic properties. [, ]
Q8: What analytical methods are used to quantify hydnocarpin?
A: High-performance liquid chromatography (HPLC) coupled with various detection methods, particularly UV detection, has been widely employed for the quantification of hydnocarpin in both in vitro and in vivo studies. [, ]
Q9: What is the evidence for hydnocarpin's anticancer activity?
A9: Hydnocarpin has demonstrated significant anti-proliferative activity against various cancer cell lines in vitro, including:
- Lung cancer: A549 cells []
- Cervical cancer: HeLa cells []
- Breast cancer: MCF-7 cells [, , ], MDA-MB-231 cells [], and MDA-MB-436 cells []
- T-cell acute lymphoblastic leukemia: Jurkat and Molt-4 cells []
- Ovarian cancer: A2780 cells []
Q10: Has hydnocarpin been tested in animal models of disease?
A: Yes, hydnocarpin demonstrated potent hypolipidemic activity in mice, effectively reducing both serum cholesterol and triglyceride levels. [] Additionally, hydnocarpin exhibited good anti-inflammatory and anti-neoplastic activity in vivo in mouse models. []
Q11: How stable is hydnocarpin under various conditions?
A: While specific studies detailing hydnocarpin's stability profile are limited within the provided research, one study successfully developed and validated an HPLC method to analyze hydnocarpin encapsulated in nanomicelles. [] This suggests the potential of nanoformulations to enhance hydnocarpin's stability and bioavailability, facilitating its therapeutic application.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



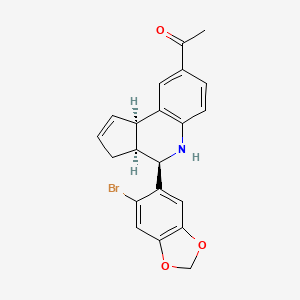

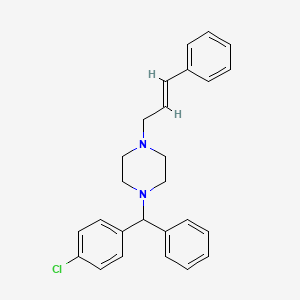
![3,4a-dichloro-10a-[(2E)-3,7-dimethylocta-2,6-dienyl]-6,8-dihydroxy-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione](/img/structure/B1239482.png)



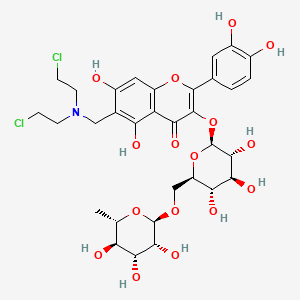
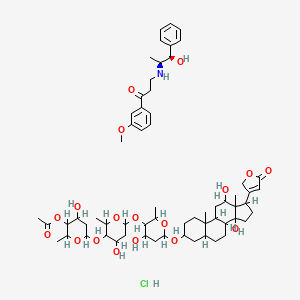
![3-hydroxy-2-phenylpropanoic acid [(5R)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl] ester](/img/structure/B1239490.png)

